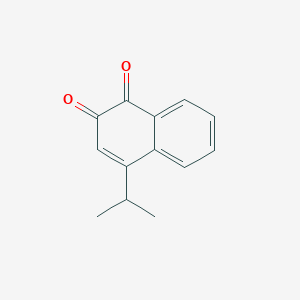
4-Isopropylnaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropylnaphthalene-1,2-dione, also known as this compound, is a useful research compound. Its molecular formula is C13H12O2 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
4-Isopropylnaphthalene-1,2-dione has garnered attention due to its cytotoxic properties, making it a candidate for cancer therapy. Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines.
Cytotoxic Activity
- A study highlighted that this compound and its derivatives demonstrated remarkable cytotoxic effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The mechanism of action involves the inhibition of Cdc25 phosphatases, which are crucial in regulating the cell cycle and responding to DNA damage .
- Another research indicated that multiorthoquinone derivatives, which include structural motifs similar to this compound, showed potent anti-tuberculosis activity .
Synthesis and Derivatives
The synthesis of this compound has been optimized to enhance yield and reduce steps.
Synthetic Routes
- A notable method involves synthesizing the compound from 3-hydroxy-2-naphthoic acid through a series of reactions including methyl ester formation, Grignard reaction, hydrogenation, and oxidation. This method yields 59% overall efficiency .
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Methyl Ester Formation | 92 |
| 2 | Grignard Reaction | 89 |
| 3 | Hydrogenation | 97 |
| 4 | Oxidation | 74 |
Environmental Impact and Safety
Understanding the environmental implications of this compound is crucial for its application in industry.
Toxicology
Toxicological assessments have been conducted to evaluate the safety profile of naphthalene derivatives. Studies indicate potential risks associated with exposure to naphthalene compounds, including respiratory issues and skin irritation . Therefore, handling protocols must be established to mitigate risks during synthesis and application.
Case Studies
Several case studies illustrate the practical applications of this compound in drug development.
Case Study: Anticancer Agents
In a study published in ARKIVOC, researchers synthesized several naphthalene derivatives incorporating the isopropyl group. These compounds were tested for anticancer properties, revealing that modifications to the naphthalene structure significantly enhanced cytotoxicity against targeted cancer cells .
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of naphthalene derivatives, including those with the isopropyl group. Results demonstrated effective inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Propriétés
Numéro CAS |
162050-74-0 |
|---|---|
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
4-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-8(2)11-7-12(14)13(15)10-6-4-3-5-9(10)11/h3-8H,1-2H3 |
Clé InChI |
ILAMMXAQNXGOJN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)C(=O)C2=CC=CC=C21 |
SMILES canonique |
CC(C)C1=CC(=O)C(=O)C2=CC=CC=C21 |
Synonymes |
1,2-Naphthalenedione, 4-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















